8-Ethyl-8-azabicyclo[3.2.1]octan-3-one

Enzyme kinetics Tropane alkaloid biosynthesis Substrate specificity

8-Ethyl-8-azabicyclo[3.2.1]octan-3-one (CAS 3423-30-1), systematically known as N-ethylnortropinone, is a bicyclic tropane alkaloid analogue bearing an ethyl substituent at the bridgehead nitrogen and a ketone at the 3-position (molecular formula C9H15NO, MW 153.22 g/mol). It belongs to the 8-azabicyclo[3.2.1]octan-3-one class and serves as a versatile small-molecule scaffold in medicinal chemistry and as a substrate probe in tropane alkaloid biosynthetic studies.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 3423-30-1
Cat. No. B1655288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-8-azabicyclo[3.2.1]octan-3-one
CAS3423-30-1
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCN1C2CCC1CC(=O)C2
InChIInChI=1S/C9H15NO/c1-2-10-7-3-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3
InChIKeyNIEPDSXRYYXOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-8-azabicyclo[3.2.1]octan-3-one (CAS 3423-30-1): Procurement-Grade Characterization of an N-Ethyl Tropinone Scaffold


8-Ethyl-8-azabicyclo[3.2.1]octan-3-one (CAS 3423-30-1), systematically known as N-ethylnortropinone, is a bicyclic tropane alkaloid analogue bearing an ethyl substituent at the bridgehead nitrogen and a ketone at the 3-position (molecular formula C9H15NO, MW 153.22 g/mol) . It belongs to the 8-azabicyclo[3.2.1]octan-3-one class and serves as a versatile small-molecule scaffold in medicinal chemistry and as a substrate probe in tropane alkaloid biosynthetic studies . Its calculated LogP of 1.14, boiling point of 244.5 °C at 760 mmHg, and density of 1.034 g/cm³ differentiate it physically from the natural N-methyl congener tropinone .

Why 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one Cannot Be Replaced by Tropinone or Other N-Alkyl Congeners


The bridgehead N-alkyl substituent on the 8-azabicyclo[3.2.1]octan-3-one scaffold is not a passive spectator; it directly governs enzyme recognition, metabolic fate, and physicochemical properties. Tropinone (N-methyl, CAS 532-24-1) is the physiological substrate for tropinone reductases with a KM of 0.11 mM for TRII, whereas the N-ethyl analogue exhibits a KM of 0.25 mM—a 2.3-fold reduction in apparent affinity [1]. In whole-cell metabolic engineering systems, N-ethyl analogues are processed to alkaloid homologues, while N-propyl and larger N-alkyl variants are entirely rejected by the biosynthetic machinery [2]. Furthermore, the ethyl substituent raises the calculated LogP by approximately 0.4–1.1 units relative to the N-methyl compound, altering solvent partitioning, membrane permeability, and formulation behaviour . These quantitative, substituent-dependent differences mean that N-ethylnortropinone is not functionally interchangeable with tropinone, N-benzyl, N-Boc, or N-H nortropinone analogues in any experiment where enzyme kinetics, metabolic processing, or lipophilicity matters.

8-Ethyl-8-azabicyclo[3.2.1]octan-3-one: Quantified Differentiation Evidence Against Comparator Compounds


TRII Substrate Affinity: N-Ethyl vs. N-Methyl (Tropinone) KM Comparison in Datura stramonium

The N-ethyl modification reduces apparent affinity for tropinone reductase II (TRII) relative to the natural N-methyl substrate. N-Ethylnortropinone exhibits a KM of 0.25 mM with TRII from Datura stramonium, compared to a KM of 0.11 mM for the physiological substrate tropinone (N-methyl) with the same enzyme [1]. This 2.3-fold higher KM indicates that the ethyl substituent is accommodated but with measurably reduced binding complementarity. In contrast, N-(2-fluoroethyl)nortropinone shows a KM of 0.67 mM and N-methyl-4-piperidinone shows a KM of 0.65 mM, placing the ethyl analogue in an intermediate affinity window [2].

Enzyme kinetics Tropane alkaloid biosynthesis Substrate specificity

Tigloyl-CoA Acyltransferase Activity: N-Ethylnortropan-3-ol vs. Tropine Substrate Acceptance

The tropine:acyl-CoA transferase (TAT) from Brugmansia candida × aurea accepts N-ethylnortropan-3-ol (the reduced alcohol form of the target compound) as a substrate but with attenuated efficiency. With tigloyl-CoA as the acyl donor, N-ethylnortropan-3-ol supports 76% of the activity observed with the native substrate tropine (N-methyl analogue) [1]. With acetyl-CoA, activity drops to 16% of the tropine baseline [1]. This quantifies the penalty introduced by the N-ethyl substitution in downstream esterification steps of the tropane biosynthetic pathway. The comparator N-norpseudopelletierin-3-ol shows only 5% activity, confirming that the ethyl analogue retains substantial—but not full—competence [1].

Acyltransferase specificity Tropane alkaloid biosynthesis Metabolic engineering

Lipophilicity Differentiation: Calculated LogP of N-Ethyl vs. N-Methyl (Tropinone) Scaffold

The replacement of the N-methyl group with an N-ethyl group increases the calculated octanol–water partition coefficient (LogP) by approximately 0.3–1.1 log units. 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one has a calculated LogP of 1.14 (ALogP) , while tropinone (N-methyl) has reported LogP values ranging from 0.07 (XLogP) to 0.81 (ALogP) depending on the computational method . This increase in lipophilicity is consistent with the addition of one methylene unit to the N-alkyl chain. The polar surface area remains constant at 20.31 Ų for both compounds, meaning the LogP shift arises solely from increased hydrophobic surface area .

Physicochemical property LogP Drug-likeness

Metabolic Engineering Gatekeeping: N-Ethyl Passes the Biosynthetic Filter; Larger N-Alkyl Groups Are Rejected

In transformed root cultures of Nicotiana rustica and Brugmansia candida × aurea, N-alkylnortropinone analogues were tested for their ability to be processed into alkaloid products via the endogenous biosynthetic machinery. N-Ethylnortropinone (fed at 1 mM) was metabolized in vivo to form homologues of the normal tropane alkaloids, with products identified by GC/MS [1]. In sharp contrast, 'analogues with major alterations in the size of the N-alkyl substituent were not metabolized at all' [1]. This establishes the N-ethyl group as the largest N-alkyl substituent that still permits productive flux through the tropane biosynthetic pathway, creating a functional gate between tolerated (methyl, ethyl) and rejected (propyl, isopropyl, larger) N-alkyl groups [1][2].

Metabolic engineering Alkaloid biosynthesis Substrate selectivity

Physical Property Differentiation: Boiling Point Elevation Relative to Tropinone

The N-ethyl substitution raises the atmospheric-pressure boiling point relative to the N-methyl parent. 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one exhibits a boiling point of 244.5 °C at 760 mmHg and a flash point of 94.7 °C . Tropinone (N-methyl) boils at 227 °C at atmospheric pressure (or 113 °C at 25 mmHg reduced pressure) [1]. This ~17.5 °C boiling point elevation is consistent with the increased molecular weight (153.22 vs. 139.19 g/mol) and enhanced van der Waals interactions conferred by the additional methylene group. The density also increases from approximately 1.0 g/cm³ (tropinone) to 1.034 g/cm³ (N-ethyl analogue) [2].

Physicochemical property Boiling point Purification

Procurement-Driven Application Scenarios for 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one Based on Quantitative Differentiation Evidence


Substrate Probe for Tropinone Reductase Structure–Function Studies Requiring Intermediate Affinity

When investigating the active-site topology of tropinone reductase II (TRII), the N-ethyl analogue offers a KM of 0.25 mM—intermediate between tropinone (0.11 mM) and N-(2-fluoroethyl)nortropinone (0.67 mM) [1]. This intermediate affinity makes it an ideal probe for mutational studies: binding is sufficiently robust for kinetic characterization, yet the 2.3-fold KM elevation vs. tropinone provides a measurable window for detecting affinity changes upon active-site residue modification. Procurement of the N-ethyl compound is justified over the N-methyl parent when the experimental goal requires a competent but non-optimal substrate to sensitively report on altered enzyme–substrate interactions.

Precursor for Semi-Synthetic Tigloyl Ester Alkaloid Analogues via Plant Metabolic Engineering

The 76% retained TAT activity with tigloyl-CoA positions N-ethylnortropinone as the most lipophilic N-alkyl tropinone derivative still accepted by the complete biosynthetic pathway in Solanaceae root cultures [2]. This enables the production of N-ethyl tigloyl ester alkaloids that are inaccessible from tropinone. The fact that N-propyl and larger analogues are entirely rejected by the same enzymatic machinery [3] makes the N-ethyl compound uniquely valuable as the only entry point for generating alkaloid analogues with enhanced lipophilicity relative to the natural N-methyl series.

Scaffold for CNS-Targeted Medicinal Chemistry Requiring Optimized LogP

The calculated LogP of 1.14—approximately 0.3–1.1 units higher than tropinone —positions the 8-ethyl-8-azabicyclo[3.2.1]octane scaffold closer to the empirical optimal LogP range (1–3) for blood–brain barrier penetration. This property has been exploited in the design of CNS-active agents: etybenzatropine (Ponalid®), an anticholinergic antiparkinsonian drug, incorporates the 8-ethyl-8-azabicyclo[3.2.1]octane core rather than the 8-methyl analogue used in benztropine [4]. For medicinal chemistry programs targeting neurological indications, procurement of the N-ethyl scaffold is warranted when computational ADME predictions indicate that the N-methyl analogue would be suboptimal on lipophilicity grounds.

Reference Standard for GC/MS Identification of Engineered Tropane Alkaloid Homologues

In the Boswell et al. (1999) metabolic engineering study, N-ethylnortropinone-derived alkaloid products were identified by GC/MS through comparison with authentic synthetic reference materials [3]. The boiling point of 244.5 °C and distinct GC retention profile relative to tropinone (bp 227 °C) [5] make the N-ethyl compound a necessary reference standard for any laboratory conducting GC/MS-based metabolomic analysis of engineered tropane alkaloid pathways. Procurement as an analytical reference standard is directly supported by its demonstrated use in this exact role.

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